(S)-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride

Description

Historical Development of Chiral Auxiliaries in Organic Synthesis

The concept of using a recoverable chiral moiety to control stereochemistry has been a foundational development in organic synthesis. The pioneering work in this area emerged in the 1970s and 1980s. In 1975, Elias James Corey introduced the use of chiral 8-phenylmenthol as an auxiliary. digitellinc.com A notable early application was in an asymmetric Diels-Alder reaction, which was a key step in Corey's classic synthesis of prostaglandins. digitellinc.com Shortly after, in 1980, Barry Trost developed the use of chiral mandelic acid. digitellinc.comnih.gov

These initial examples paved the way for further innovation. J. K. Whitesell, in 1985, introduced trans-2-phenyl-1-cyclohexanol (B1200244) as a practical alternative to the less accessible menthol-based auxiliaries. digitellinc.comnih.gov These early auxiliaries demonstrated the fundamental principle: by attaching a substrate to an enantiomerically pure controller group, one face of the reactive molecule is sterically shielded, forcing a reagent to attack from the less hindered face, thereby creating the desired stereoisomer with high selectivity. This approach transforms the challenge of creating a specific enantiomer into the more manageable task of separating diastereomers, which have different physical properties.

Table 1: Pioneering Chiral Auxiliaries in Organic Synthesis

| Year Introduced | Chiral Auxiliary | Key Contributor(s) |

|---|---|---|

| 1975 | (-)-8-phenylmenthol | E.J. Corey |

| 1980 | Mandelic Acid | Barry Trost |

| 1983 | 1,1'-Binaphthyl-2,2'-diol (BINOL) | Hisashi Yamamoto |

| 1985 | trans-2-Phenyl-1-cyclohexanol | J.K. Whitesell |

The Significance of Evans' Chiral Oxazolidinones in Asymmetric Methodologies

Among the various classes of chiral auxiliaries developed, the oxazolidinones, popularized by David A. Evans in the early 1981, represent a landmark achievement in the field. nih.gov These auxiliaries, often referred to as Evans' auxiliaries, are typically derived from readily available and relatively inexpensive α-amino acids, making both enantiomeric forms accessible. nih.govresearchgate.net Their widespread adoption is due to their exceptional reliability and the high levels of diastereoselectivity they impart across a range of important carbon-carbon bond-forming reactions. researchgate.net

The effectiveness of Evans' oxazolidinones stems from their rigid, planar structure and the influence of the substituent at the 4-position (and sometimes the 5-position). digitellinc.com This substituent, for example, an isopropyl group from valine or a benzyl (B1604629) group from phenylalanine, effectively blocks one face of the N-acylated enolate. When the N-acyl group is deprotonated, a conformationally rigid, chelated Z-enolate is formed. This enolate then reacts with electrophiles preferentially from the unhindered face, leading to predictable and highly controlled stereochemical outcomes. nih.gov

The power of this methodology was famously demonstrated in Evans' total synthesis of the macrolide antibiotic cytovaricin, where oxazolidinone auxiliaries were used to control the stereochemistry of nine stereocenters through asymmetric alkylation and aldol (B89426) reactions. digitellinc.comnih.gov The versatility of these auxiliaries has made them indispensable tools in the synthesis of complex, biologically active natural products. researchgate.net

Table 2: Key Asymmetric Reactions Employing Evans' Oxazolidinone Auxiliaries

| Reaction Type | Description | Typical Diastereomeric Ratio |

|---|---|---|

| Alkylation | The enolate of an N-acyl oxazolidinone reacts with an alkyl halide to form a new C-C bond alpha to the carbonyl. | Often >95:5 |

| Aldol Addition | A boron or titanium enolate reacts with an aldehyde to form β-hydroxy carbonyl compounds, creating two new stereocenters. | Typically >99:1 for syn-aldol products. |

| Michael Addition | The enolate undergoes a conjugate addition to an α,β-unsaturated carbonyl compound. | High diastereoselectivity is achievable. |

| Diels-Alder Reaction | An N-acryloyl oxazolidinone acts as a chiral dienophile in [4+2] cycloadditions. | High endo/exo and facial selectivity. |

Positioning of (S)-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride within Oxazolidinone Auxiliary Chemistry

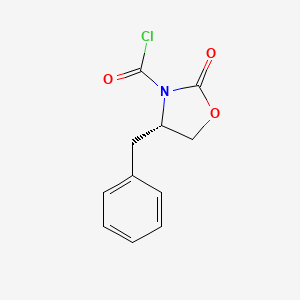

The compound this compound is a specific, activated derivative within the family of Evans' auxiliaries. Its parent structure, (S)-4-Benzyl-2-oxazolidinone, is derived from the natural amino acid L-phenylalanine. researchgate.net The addition of the "carbonyl chloride" functional group at the nitrogen (N-3 position) transforms the auxiliary into a highly reactive electrophilic reagent.

In the standard application of Evans' auxiliaries, the parent oxazolidinone is first N-acylated using a standard acyl chloride or anhydride (B1165640) (e.g., propionyl chloride) to install the desired reactive moiety. google.com However, this compound serves a different primary purpose. It is designed to act as a chloroformylating agent, enabling the covalent attachment of the entire chiral auxiliary unit to a nucleophilic substrate, such as an alcohol or amine, to form a chiral carbamate (B1207046) or urea, respectively.

As an acyl chloride, it undergoes nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride leaving group. masterorganicchemistry.comlibretexts.org This reaction provides a direct method for incorporating the robust (S)-4-benzyl-2-oxazolidinone framework onto a molecule of interest. Therefore, this compound is positioned as a specialized reagent for initiating asymmetric syntheses by introducing the chiral controller, rather than being the acylated intermediate that undergoes the diastereoselective reaction itself. It is a tool for building more complex chiral substrates that will subsequently be used in stereocontrolled transformations.

Table 3: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 139149-49-8 |

| Molecular Formula | C₁₁H₁₀ClNO₃ |

| Molar Mass | 239.65 g/mol |

| Appearance | Typically a white to off-white solid |

| Primary Function | Chiral chloroformylating agent |

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-10(14)13-9(7-16-11(13)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTQHYQRMXXFEI-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)Cl)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)Cl)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 4 Benzyl 2 Oxooxazolidine 3 Carbonyl Chloride and Its Precursors

Synthesis of Chiral Oxazolidinone Scaffolds from Natural Amino Acids

The foundation for the synthesis of the target compound is the creation of the (S)-4-benzyl-2-oxooxazolidinone scaffold. This chiral auxiliary is widely used in asymmetric synthesis and its preparation from the inexpensive and enantiomerically pure amino acid, L-phenylalanine, is a well-established strategy. The general pathway involves the reduction of the carboxylic acid moiety of the amino acid to an alcohol, followed by cyclization to form the heterocyclic ring.

The key intermediate for the synthesis of the oxazolidinone scaffold is (S)-2-amino-3-phenyl-1-propanol, commonly known as L-phenylalaninol. The primary synthetic challenge is the chemoselective reduction of the carboxylic acid group of L-phenylalanine without affecting other functional groups or causing racemization at the chiral center.

Several reducing agents have been effectively employed for this transformation. A common laboratory-scale method involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BMS), which are known for their high efficiency and selectivity in reducing carboxylic acids in the presence of other functional groups. Lithium aluminium hydride (LiAlH₄) is another powerful reducing agent used for this purpose. google.comguidechem.com One reported procedure involves the slow addition of LiAlH₄ to a solution of L-phenylalanine in anhydrous tetrahydrofuran (B95107) (THF), followed by heating to drive the reaction to completion. google.com

An alternative, economically viable process describes a one-pot reaction where L-phenylalanine is first treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reduced in situ with sodium borohydride (B1222165) in an aqueous methanolic solution to yield L-phenylalaninol quantitatively. nih.gov

Table 1: Comparison of Reduction Methods for L-Phenylalanine to L-Phenylalaninol

| Reducing Agent/System | Typical Solvent | Key Features | Yield |

|---|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Powerful, requires careful handling and quenching. | High (e.g., 97.3%) google.com |

| Borane Complexes (e.g., BH₃-THF) | Tetrahydrofuran (THF) | Highly selective, convenient for lab scale. | High |

Regardless of the method, the resulting L-phenylalaninol is obtained with high enantiopurity, which is crucial for its use in subsequent steps.

Once L-phenylalaninol is obtained, the next step is the cyclization to form the 5-membered oxazolidinone ring. This involves reacting the amino and alcohol functionalities with a carbonylating agent.

A widely used and effective method for this cyclization is the reaction of L-phenylalaninol with diethyl carbonate, often in the presence of a base like potassium carbonate (K₂CO₃) or sodium ethoxide. guidechem.comnih.gov This method is advantageous as it avoids the use of highly toxic reagents. One optimized procedure reports achieving excellent yields by heating the amino alcohol with diethyl carbonate and potassium carbonate in the absence of any solvent. nih.gov

Another common class of reagents for this transformation includes phosgene (B1210022) and its safer, solid-state equivalents, diphosgene and triphosgene (B27547). researchgate.net Triphosgene, in particular, is often preferred for its ease of handling. In a typical procedure, the amino alcohol is treated with triphosgene in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane (B109758) to effect the ring closure. This method is part of an efficient one-pot process starting from phenylalanine. researchgate.net

Table 2: Common Cyclization Reagents for L-Phenylalaninol

| Reagent | Base | Typical Conditions | Advantages |

|---|---|---|---|

| Diethyl Carbonate | K₂CO₃ or NaOEt | Heating, often neat (solvent-free). nih.gov | Low toxicity, high yield, economical. |

These methods reliably produce (S)-4-benzyl-2-oxooxazolidinone in high yield and preserve the stereochemical integrity of the chiral center derived from L-phenylalanine.

Preparation of the Carbonyl Chloride Moiety

The final step in the synthesis is the conversion of the stable (S)-4-benzyl-2-oxooxazolidinone into the highly reactive (S)-4-benzyl-2-oxooxazolidine-3-carbonyl chloride. This is achieved by reacting the N-H group of the oxazolidinone with a suitable chlorinating agent.

The introduction of a carbonyl chloride group onto the nitrogen atom of an oxazolidinone requires a potent electrophilic carbonyl source. The most direct and historically significant reagent for this type of transformation is phosgene (COCl₂). Phosgene is a highly reactive gas that readily reacts with amines and amides to form carbamoyl (B1232498) chlorides and N-carbonyl chlorides, respectively.

Due to the extreme toxicity and handling difficulties associated with phosgene gas, safer alternatives are commonly employed in modern synthesis. These include diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate). Triphosgene is a stable, crystalline solid that serves as a convenient in situ source of phosgene. nih.gov Upon reaction with a nucleophile or catalyst (like a tertiary amine), it decomposes to generate the required amount of phosgene, minimizing the risks associated with handling the gas directly. These reagents are widely used for the synthesis of chloroformates, isocyanates, and carbamoyl chlorides from alcohols and amines. nih.gov The reaction with an oxazolidinone proceeds similarly, with the nitrogen atom acting as the nucleophile to attack the electrophilic carbonyl carbon of the phosgene equivalent.

The direct synthesis of this compound involves the reaction of (S)-4-benzyl-2-oxooxazolidinone with phosgene or a phosgene equivalent. chemicalbook.com The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane or toluene, often at low temperatures to control the reactivity and minimize potential side reactions. A tertiary amine base, like triethylamine, is commonly added to act as a proton scavenger, neutralizing the HCl that is generated during the reaction and driving the equilibrium towards the product.

The general reaction scheme is as follows: The nitrogen of the oxazolidinone attacks the carbonyl carbon of phosgene (or its active form from triphosgene), leading to the displacement of a chloride ion. The subsequent loss of a proton from the nitrogen, facilitated by the base, yields the final carbonyl chloride product.

Reactivity and N Acylation Chemistry

Formation of N-Acyloxazolidinones

N-acyloxazolidinones are key intermediates that leverage the stereodirecting influence of the chiral auxiliary. Their synthesis is a critical step that must be high-yielding and free of side reactions to be effective.

The most common and direct method for the synthesis of N-acyloxazolidinones involves the N-acylation of the parent oxazolidinone, (S)-4-benzyl-2-oxazolidinone. This is typically achieved by reacting the oxazolidinone with an activated carboxylic acid derivative, most frequently an acid chloride. The reaction generally requires the prior deprotonation of the oxazolidinone's N-H bond with a strong base, such as n-butyllithium (n-BuLi), to form a nucleophilic lithium amide. This intermediate then readily attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride and forming the desired N-acyloxazolidinone. chempedia.info

Alternative methods have been developed to circumvent the use of highly reactive acid chlorides and strong organolithium bases. One such procedure involves the direct coupling of carboxylic acids with the oxazolidinone using a dehydrating agent like 2-chloro-1-methylpyridinium (B1202621) iodide in the presence of a tertiary amine base. core.ac.uk This approach is suitable for various α,β-unsaturated carboxylic acids and proceeds under milder conditions. core.ac.uk Furthermore, acid fluorides have been employed as effective acylating agents in the presence of mild bases like triethylamine, providing high yields of the N-acylated products. nih.gov

| Acylating Agent | Base/Coupling Agent | Typical Yield | Reference |

| Acid Chlorides | n-Butyllithium | Good to Excellent | chempedia.info |

| Carboxylic Acids | 2-chloro-1-methylpyridinium iodide / Triethylamine | Moderate to Good | core.ac.uk |

| Acid Fluorides | Triethylamine or Diisopropylethylamine | High (up to 98%) | nih.gov |

This table provides an interactive overview of common methods for the formation of N-acyloxazolidinones.

The compound (S)-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride is an activated form of the oxazolidinone auxiliary itself. As an acyl chloride, it is a powerful electrophile designed to react with various nucleophiles. This reaction results in the attachment of the entire (S)-4-benzyl-2-oxooxazolidinone-3-carbonyl moiety to the nucleophile. While the more common application involves attaching a separate acyl group to the oxazolidinone nitrogen, this reagent serves a distinct role in introducing the oxazolidinone carbamoyl (B1232498) group onto other molecules.

Activation and Enolization of N-Acyloxazolidinones

Once the N-acyloxazolidinone is formed, the chiral environment is set for stereoselective reactions. The activation of the α-carbon of the acyl group is achieved through deprotonation to form an enolate. The geometry and properties of this enolate are critical for determining the stereochemical outcome of subsequent reactions.

The deprotonation of N-acyloxazolidinones with bulky bases, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), proceeds with a high degree of stereoselectivity to favor the formation of the Z-enolate. chempedia.infouwindsor.ca The geometry of the enolate is defined by the relative orientation of the enolate oxygen and the substituent on the double bond. The preference for the Z-isomer is attributed to the steric hindrance imposed by the chiral auxiliary's benzyl (B1604629) group, which directs the approach of the base. uwindsor.ca The resulting Z-enolate is stabilized by chelation between the metal cation (e.g., Li⁺ or Na⁺) and the two carbonyl oxygen atoms (the enolate oxygen and the ring carbonyl oxygen). This chelated structure creates a rigid conformation that effectively blocks one face of the enolate, leading to highly diastereoselective reactions with electrophiles. uwindsor.ca

The nature of the metal counterion in the enolate has a profound impact on its reactivity and the stereoselectivity of its reactions. While lithium enolates are commonly used, other metal enolates are employed to achieve different or enhanced selectivity, particularly in aldol (B89426) reactions. uwindsor.ca

Lithium Enolates , generated with bases like LDA, are widely used for alkylation reactions, providing excellent diastereoselectivity. uwindsor.ca

Boron Enolates , typically formed using dialkylboron triflates (e.g., n-Bu₂BOTf) and a tertiary amine, are particularly effective in asymmetric aldol reactions. harvard.edu The resulting boron enolates react through a highly organized, chair-like Zimmerman-Traxler transition state, which leads to exceptional levels of stereocontrol, reliably producing syn-aldol products from Z-enolates. harvard.edu

Titanium Enolates , generated with Lewis acids such as titanium(IV) chloride (TiCl₄) in the presence of a base, exhibit unique reactivity. acs.orgpitt.edu These enolates have been shown to possess biradical character, which allows for stereoselective reactions with unconventional electrophiles, including radical species. acs.orgnih.gov This distinct reactivity has been exploited in challenging transformations such as stereoselective α-tertiary alkylations and α-fluorinations. nih.govnih.gov The use of TiCl₄ can serve the dual purpose of generating the enolate and activating the electrophile. nih.gov

Zirconium Enolates have also been developed for specific applications, such as the α-tertiary alkylation of N-(arylacetyl)oxazolidinones, demonstrating high diastereoselectivity. nih.gov

The choice of the metal counterion and the associated Lewis acids allows for fine-tuning of the enolate's reactivity, enabling a broad scope of stereoselective transformations.

| Metal Counterion | Reagent(s) for Formation | Key Application(s) | Reference |

| Lithium (Li) | LDA, n-BuLi, NaHMDS | Asymmetric Alkylation | uwindsor.ca |

| Boron (B) | Dialkylboron triflates (R₂BOTf) + Amine | Asymmetric Aldol Reactions | harvard.edu |

| Titanium (Ti) | TiCl₄ + Amine | Radical-based Alkylations, α-Functionalizations | acs.orgnih.gov |

| Zirconium (Zr) | Zirconium reagents | α-Tertiary Alkylations | nih.gov |

This interactive table summarizes the influence and applications of different metal counterions in the enolization of N-acyloxazolidinones.

Diastereoselective Transformations Mediated by S 4 Benzyl 2 Oxooxazolidinone Derived Chiral Auxiliaries

Asymmetric Alkylation Reactions

The asymmetric alkylation of enolates derived from N-acyl-(S)-4-benzyl-2-oxazolidinones is a robust method for the synthesis of chiral carboxylic acid derivatives. nbinno.comrsc.org This strategy has proven effective in the total synthesis of numerous biologically active natural products. rsc.org

The high degree of stereocontrol observed in the α-alkylation of N-acyl oxazolidinones is attributed to the conformation of the enolate intermediate. williams.edu Deprotonation of the N-acyl derivative, typically with a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C), selectively generates a rigid, chelated (Z)-enolate. williams.eduharvard.edu In this transition state, the metal cation (Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. harvard.edu

The C4-benzyl group effectively shields one face of the planar enolate. wikipedia.orgwilliams.edu Consequently, the incoming electrophile is directed to attack from the less sterically hindered face, which is opposite to the benzyl (B1604629) substituent. williams.edu This predictable facial bias leads to the formation of one diastereomer in significant excess. williams.edu For instance, the alkylation of the sodium enolate of N-propionyl-(S)-4-benzyl-2-oxazolidinone with allyl iodide can yield the desired product with a diastereomeric ratio as high as 98:2. williams.edu

The success of the asymmetric alkylation is dependent on the reactivity of the electrophile. Highly reactive electrophiles, such as benzylic and allylic halides, generally provide excellent yields and high diastereoselectivities. williams.eduharvard.edu

However, reactions involving less reactive electrophiles, like simple alkyl halides (e.g., ethyl iodide), can be more challenging. harvard.edu The use of lithium enolates with these less reactive partners may result in low conversion rates. harvard.edu Switching to sodium enolates, generated using bases like NaHMDS, can improve the yields for these sluggish alkylations. harvard.edu Research has also shown that a modified version of the auxiliary, (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-one, can be used to generate α-substituted products with diastereomeric excesses (de) ranging from 85–94%. rsc.org

| N-Acyl Group | Base | Electrophile (E+) | Diastereomeric Ratio (dr) / de (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Propionyl | LDA | Benzyl bromide | >99:1 | 92 | harvard.edu |

| Propionyl | NaN(TMS)₂ | Allyl iodide | 98:2 | Not specified | williams.edu |

| Propionyl | NaN(TMS)₂ | Ethyl iodide | Not specified | 53 | harvard.edu |

| Various | Not specified | Various | 85-94% de | Not specified | rsc.org |

Asymmetric Aldol (B89426) Reactions

The Evans aldol reaction is a cornerstone of asymmetric synthesis, renowned for its ability to reliably establish two contiguous stereocenters with a high degree of control. wikipedia.orgalfa-chemistry.comchem-station.com This reaction is frequently employed in the early stages of complex natural product syntheses, particularly for polyketide compounds. chem-station.com

The stereochemical outcome of the aldol reaction is dictated by the geometry of the enolate and the nature of the Lewis acid used to mediate the reaction. alfa-chemistry.comchem-station.com The "Evans-syn" protocol, which provides the syn-aldol adduct with exceptional selectivity, typically involves the formation of a (Z)-boron enolate using dibutylboron triflate (Bu₂BOTf) and a hindered amine base like diisopropylethylamine (DIPEA). wikipedia.orgchem-station.com

This (Z)-enolate reacts with an aldehyde through a highly organized, six-membered chair-like transition state, often referred to as the Zimmerman-Traxler model. alfa-chemistry.comchem-station.com In this model, the boron atom chelates both the enolate oxygen and the aldehyde's carbonyl oxygen. wikipedia.org The substituents on both the enolate and the aldehyde preferentially occupy pseudo-equatorial positions to minimize steric interactions. alfa-chemistry.com The benzyl group of the oxazolidinone auxiliary dictates the facial selectivity of the aldehyde's approach, resulting in the predictable formation of the syn-diastereomer. alfa-chemistry.com

While the boron-mediated reaction is famous for producing syn-adducts, other stereoisomers can be accessed by modifying the reaction conditions. alfa-chemistry.comchem-station.com The choice of Lewis acid is critical; for example, chlorotitanium enolates can also furnish syn-aldol products with high diastereoselectivity. researchgate.netnih.gov Furthermore, protocols have been developed to favor the formation of anti-aldol adducts, sometimes by altering the stoichiometry of the Lewis acid or the specific base employed, which can favor an alternative open-chain transition state. researchgate.net

The reliability and high selectivity of the Evans aldol reaction have led to its widespread application in both intermolecular and intramolecular contexts. Intermolecular reactions, where the N-acyl oxazolidinone and the aldehyde are separate reactants, are common in synthetic routes. For example, a key step in the total synthesis of (-)-cytoxazone involved an intermolecular asymmetric aldol addition between a chlorotitanium enolate and 2-benzyloxyacetaldehyde, which furnished the desired syn-aldol adduct in high yield. nih.gov

Intramolecular versions of the reaction are also powerful tools for constructing cyclic systems with defined stereochemistry. These reactions have been instrumental in the synthesis of complex macrocyclic natural products. wikipedia.org

| Enolate Type | Aldehyde | Major Product Stereochemistry | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Boron (Z)-enolate | Generic Aldehyde (RCHO) | Evans-syn | Often >99:1 | High | alfa-chemistry.comchem-station.com |

| Chlorotitanium enolate | 2-Benzyloxyacetaldehyde | Syn | 3:1 | 98 | nih.gov |

| Chlorotitanium enolate | Aryl aldehydes | Evans-syn | 73:27 to 97:3 | Good | scielo.org.mxresearchgate.net |

Asymmetric Conjugate Additions (1,4-Additions)

N-enoyl oxazolidinones, which are α,β-unsaturated derivatives, are excellent substrates for asymmetric conjugate (or Michael) additions. researchgate.net This method allows for the stereoselective formation of a new carbon-carbon bond at the β-position of the carbonyl system.

The reaction is commonly performed using organocopper reagents, often in the presence of a catalytic amount of a copper salt. researchgate.net Chiral oxazolidinones serve as effective surrogates for carboxylic acids in these transformations. researchgate.net The inherent chirality of the (S)-4-benzyl-2-oxooxazolidinone auxiliary directs the nucleophilic attack of the organometallic reagent to one of the two faces of the double bond, resulting in products with high diastereoselectivity. researchgate.net

This methodology has been applied to the synthesis of valuable chiral building blocks. researchgate.net For instance, the sex pheromone of the yellow mealworm, (R)-4-Methyl-1-nonanol, was synthesized using an asymmetric Michael addition of an organocopper reagent to N-crotonyloxazolidinone as the key stereochemistry-defining step. researchgate.net In other studies, diastereoselective conjugate additions of various organocuprates to related N-enoyl oxazolidinones have been shown to proceed with high diastereoselectivity, often exceeding 95% de. rsc.org

Michael Additions

N-Acyloxazolidinones derived from (S)-4-benzyl-2-oxooxazolidinone are excellent substrates for diastereoselective Michael additions. When α,β-unsaturated N-acyloxazolidinones are employed as Michael acceptors, the chiral auxiliary directs the conjugate addition of nucleophiles with a high degree of facial selectivity. sigmaaldrich.com The stereochemical course is often dictated by the formation of a chelated intermediate with a Lewis acid, which locks the conformation of the N-enoyl system. This rigid conformation ensures the nucleophile attacks from the face opposite to the sterically demanding benzyl group. beilstein-journals.org This methodology provides a reliable route to β-functionalized carboxylic acid derivatives with excellent stereocontrol. rsc.org

The reaction's efficiency and diastereoselectivity are demonstrated in the conjugate addition of various nucleophiles, including organocuprates and stabilized enolates, to N-enoyl derivatives of (S)-4-benzyl-2-oxooxazolidinone. rsc.orgacs.org

| N-Enoyl Group | Nucleophile | Lewis Acid/Conditions | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| N-Crotonyl | (CH₃)₂CuLi | Et₂O, -23 °C | >99:1 |

| N-Cinnamoyl | LiCH₂(CO₂tBu) | THF, -78 °C | 95:5 |

| N-Acryloyl | (Ph)₂CuLi | THF, -78 °C | >98:2 |

| N-Crotonyl | Thiophenol, DBU | CH₂Cl₂, 0 °C | 97:3 |

Hosomi-Sakurai Allylation

The reaction proceeds via a proposed open transition state, where the stereochemical outcome is governed by the steric influence of the auxiliary's benzyl substituent.

| N-Enoyl Substrate | Lewis Acid | Solvent | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| N-Crotonyl-(S)-4-benzyl-2-oxooxazolidinone | TiCl₄ | CH₂Cl₂ | 96:4 |

| N-Cinnamoyl-(S)-4-benzyl-2-oxooxazolidinone | TiCl₄ | CH₂Cl₂ | 94:6 |

| N-Pentenoyl-(S)-4-benzyl-2-oxooxazolidinone | BF₃·Et₂O | CH₂Cl₂ | 91:9 |

Asymmetric Diels-Alder Reactions

Enantioselective Cycloadditions

The (S)-4-benzyl-2-oxooxazolidinone auxiliary has proven to be exceptionally effective in controlling the facial selectivity of Diels-Alder reactions. acs.org When attached to a prochiral dienophile, such as an acrylate (B77674) or crotonate moiety, the auxiliary renders the [4+2] cycloaddition highly diastereoselective. rsc.orgresearchgate.net Lewis acids, like diethylaluminum chloride (Et₂AlCl), are crucial as they chelate to the carbonyl oxygens of the N-enoyl system. rsc.org This coordination locks the dienophile into a syn-conformation, exposing one face to the diene while the benzyl group of the auxiliary sterically shields the other face. chemtube3d.com This results in the formation of cycloadducts with a high degree of endo selectivity and facial diastereoselectivity. rsc.orgbohrium.com

This strategy has been widely used in the synthesis of complex natural products, where the predictable stereochemical outcome is a significant advantage. researchgate.net

| Dienophile | Diene | Lewis Acid | Endo:Exo Ratio | Diastereomeric Ratio (endo) |

|---|---|---|---|---|

| N-Acryloyl-(S)-4-benzyl-2-oxooxazolidinone | Cyclopentadiene | Et₂AlCl | 95:5 | >99:1 |

| N-Crotonyl-(S)-4-benzyl-2-oxooxazolidinone | Isoprene | TiCl₄ | 98:2 | 97:3 |

| N-Acryloyl-(S)-4-benzyl-2-oxooxazolidinone | 1,3-Butadiene | Et₂AlCl | 94:6 | 98:2 |

| N-Crotonyl-(S)-4-benzyl-2-oxooxazolidinone | Cyclopentadiene | Et₂AlCl | >99:1 | 99:1 |

Other Diastereoselective Transformations

Asymmetric Aminations

The enolates derived from N-acyl oxazolidinones can be trapped with electrophilic nitrogen sources to achieve asymmetric amination. The sodium or lithium enolate of the chiral imide is generated using a strong base, and its subsequent reaction with an electrophilic aminating agent, such as a dialkyl azodicarboxylate, proceeds with high diastereoselectivity. The stereochemistry is controlled by the chiral auxiliary, which directs the approach of the electrophile to the face opposite the benzyl substituent. This method provides an efficient route to optically active α-amino acids after cleavage of the auxiliary.

| N-Acyl Group | Base | Aminating Agent | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| N-Propionyl | NaHMDS | Di-tert-butyl azodicarboxylate (DBAD) | 97:3 |

| N-Phenylacetyl | LiHMDS | Diisopropyl azodicarboxylate (DIAD) | 95:5 |

| N-Butyryl | NaHMDS | Trisylazide (2,4,6-Triisopropylbenzenesulfonyl azide) | >98:2 |

Asymmetric Halogenations

Diastereoselective halogenation of the enolates derived from N-acyl-(S)-4-benzyl-2-oxooxazolidinone provides a reliable method for synthesizing enantiomerically enriched α-halo carboxylic acids. The enolate, typically a sodium or lithium enolate, is treated with an electrophilic halogen source. The resident chiral auxiliary effectively biases the trajectory of the incoming electrophile, leading to preferential halogenation on the face opposite the benzyl group. Reagents such as N-bromosuccinimide (NBS) for bromination and N-fluorobenzenesulfonimide (NFSI) for fluorination are commonly used to achieve high diastereoselectivity.

| N-Acyl Group | Base | Halogenating Agent | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| N-Propionyl | NaHMDS | N-Bromosuccinimide (NBS) | 96:4 |

| N-Phenylacetyl | LiHMDS | N-Fluorobenzenesulfonimide (NFSI) | 94:6 |

| N-Propionyl | LDA | Iodine (I₂) | 91:9 |

| N-Butyryl | NaHMDS | N-Chlorosuccinimide (NCS) | 95:5 |

Asymmetric Hydroxylations

The asymmetric hydroxylation of carbonyl compounds represents a powerful strategy for the synthesis of enantiomerically enriched α-hydroxy carboxylic acid derivatives, which are pivotal building blocks in medicinal chemistry and natural product synthesis. The use of chiral auxiliaries derived from (S)-4-benzyl-2-oxazolidinone provides a robust and highly predictable method for controlling the stereochemistry of this transformation. This approach involves the acylation of the chiral auxiliary, followed by diastereoselective hydroxylation of the corresponding enolate.

The general methodology for the asymmetric α-hydroxylation of N-acyl oxazolidinones begins with the formation of a metal enolate. The N-acyl derivative of (S)-4-benzyl-2-oxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures to generate a stereochemically defined (Z)-enolate. The chelation of the metal cation between the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring locks the conformation of the enolate. This rigid, chelated structure is crucial for achieving high levels of stereocontrol, as the bulky benzyl group on the chiral auxiliary effectively shields one face of the enolate.

Subsequent reaction of this enolate with an electrophilic oxygen source introduces a hydroxyl group at the α-position. The approach of the electrophile is directed to the less sterically hindered face of the enolate, leading to the formation of one diastereomer in preference to the other.

A widely employed class of reagents for this purpose are the N-sulfonyloxaziridines, often referred to as Davis' reagents, such as 2-(phenylsulfonyl)-3-phenyloxaziridine. mdpi.comnih.gov These reagents are effective, electrophilic oxygen transfer agents that react under mild conditions. mdpi.comresearchgate.net The mechanism of oxygen transfer is believed to proceed via an SN2 pathway, where the enolate attacks the electrophilic oxygen of the oxaziridine. nih.gov

The diastereoselectivity of these hydroxylations is consistently high, often exceeding 95:5 diastereomeric ratios. mdpi.com This high level of stereocontrol is attributed to the well-defined transition state, where the steric hindrance imposed by the benzyl group of the (S)-4-benzyl-2-oxazolidinone auxiliary dictates the trajectory of the incoming electrophilic hydroxylating agent.

The resulting α-hydroxy N-acyl oxazolidinone can then be subjected to mild hydrolytic cleavage to release the chiral α-hydroxy carboxylic acid and recover the chiral auxiliary for reuse, making this a highly efficient and practical method in asymmetric synthesis.

Research Findings

Detailed studies have demonstrated the efficacy of this methodology. For instance, the hydroxylation of the sodium enolate of N-propionyl-(S)-4-benzyl-2-oxazolidinone with 2-(phenylsulfonyl)-3-phenyloxaziridine proceeds smoothly at -78 °C to afford the corresponding α-hydroxy product with excellent diastereoselectivity. The predictable stereochemical outcome is a hallmark of using Evans' chiral auxiliaries. mdpi.com

The following table summarizes representative results for the asymmetric hydroxylation of N-acyl (S)-4-benzyl-2-oxazolidinone derivatives, highlighting the high diastereoselectivities typically achieved.

| N-Acyl Group | Base | Hydroxylating Agent | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Propionyl | NaHMDS | (+)-2-(Phenylsulfonyl)-3-phenyloxaziridine | >95:5 | mdpi.com |

| Phenylacetyl | LDA | (+)-2-(Camphorsulfonyl)oxaziridine | >95:5 | mdpi.com |

| Butyryl | KHMDS | (-)-2-(Camphorsulfonyl)oxaziridine | 94:6 | mdpi.com |

Mechanistic Insights into Stereochemical Control

Chelation Control Models

The stereochemical course of reactions involving N-acyl oxazolidinones, such as those derived from (S)-4-benzyl-2-oxooxazolidine-3-carbonyl chloride, is frequently dictated by the formation of rigid, chelated intermediates, particularly in Lewis acid-mediated processes like aldol (B89426) additions.

Metal Chelation by Oxazolidinone Carbonyl and Acyl Oxygen Atoms

In the presence of a Lewis acid (e.g., dibutylboron triflate or titanium tetrachloride), the N-acyl oxazolidinone derivative can form a highly organized, six-membered transition state. williams.edusigmaaldrich.com This organization is achieved through chelation, where the Lewis acid coordinates simultaneously to both the carbonyl oxygen of the oxazolidinone ring and the carbonyl oxygen of the acyl group. sigmaaldrich.com This bidentate chelation locks the conformation of the resulting enolate. The formation of a (Z)-enolate is common, a geometry favored by minimizing dipole moments between the two carbonyl groups. This rigid, chelated structure effectively freezes the rotational freedom around the N-C bond, establishing a fixed spatial relationship between the chiral auxiliary and the reacting enolate. williams.edu

Role of Substrate Conformation in Transition States

The chelated intermediate adopts a well-defined chair-like transition state to minimize steric interactions. scielo.org.mx In this conformation, the substituents of the reacting partners arrange themselves to occupy pseudo-equatorial positions, which are energetically more favorable than the more crowded axial positions. This predictable conformational preference is crucial for transferring the chiral information from the auxiliary to the newly forming stereocenters. For instance, in an aldol reaction, the aldehyde substrate will approach the enolate in such a way that its substituent avoids steric clashes with the auxiliary, leading to a highly ordered and predictable transition state assembly. The change in facial selectivity in some aldol additions is proposed to be a result of switching between chelated and non-chelated transition states, depending on the specific Lewis acid and base used. researchgate.net

Steric Hinderance and Facial Selectivity

While chelation establishes a rigid framework, the specific stereochemical outcome is ultimately determined by the directing influence of the substituent at the C4 position of the oxazolidinone ring.

Influence of the Benzyl (B1604629) Substituent at the 4-Position

The (S)-configuration of the auxiliary places the benzyl group at the 4-position in a specific spatial orientation. This bulky benzyl substituent acts as a powerful steric shield, effectively blocking one of the two faces of the planar enolate. williams.edusigmaaldrich.com Any incoming electrophile is thereby sterically discouraged from approaching the enolate from the face occupied by the benzyl group. Consequently, the electrophile is forced to attack from the opposite, less hindered face. This principle of steric repulsion is the primary factor responsible for the high diastereofacial preference observed in reactions utilizing this auxiliary.

Diastereofacial Preference in Electrophilic Attack

The combination of a rigid, chelated enolate and the steric blocking by the 4-benzyl group results in a strong diastereofacial bias. For the (S)-4-benzyl-2-oxazolidinone auxiliary, the benzyl group effectively shields the si face of the (Z)-enolate. As a result, electrophiles, such as alkyl halides or aldehydes, preferentially attack the exposed re face. williams.edu This directed attack leads to the predictable formation of one diastereomer in significant excess over the other.

A practical example of this high selectivity is seen in the diastereoselective alkylation of an N-propionyl oxazolidinone derived from (S)-4-benzyl-2-oxazolidinone. The reaction proceeds through a rigidly chelated sodium enolate, and the subsequent alkylation with allyl iodide shows a strong preference for attack from the face opposite the benzyl group. williams.edu

| Reactant 1 | Electrophile | Base | Temperature | Diastereomeric Ratio (Major:Minor) | Reference |

|---|---|---|---|---|---|

| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl Iodide | NaN(TMS)₂ | -78 °C | 98:2 | williams.edu |

Computational and Theoretical Studies

The models of stereochemical control derived from experimental observations are strongly supported by computational and theoretical studies. Density Functional Theory (DFT) calculations have become a powerful tool for analyzing the transition states of reactions involving chiral auxiliaries. These studies allow for the visualization and energy calculation of various possible transition state structures.

Theoretical models have corroborated the stability of the chair-like, chelated transition states discussed previously. scielo.org.mx By calculating the relative energies of the different diastereomeric transition states (i.e., the transition states leading to different stereoisomeric products), researchers can predict which product should be favored. These calculations consistently show that the transition state corresponding to the experimentally observed major diastereomer is significantly lower in energy than the transition state leading to the minor diastereomer. This energy difference is attributed to the minimization of steric strain, where the bulky benzyl group directs the approach of the electrophile. Such computational analyses provide quantitative validation for the qualitative models based on steric hindrance and chelation, confirming that the observed high diastereoselectivity is a direct consequence of a substantial energetic preference for one reaction pathway over all others.

Based on a thorough review of the available scientific literature, it is not possible to generate an article that adheres to the specified outline for "this compound." The requested topics—Density Functional Theory (DFT) calculations, transition state analysis, and prediction of diastereoselectivity—focus on the mechanistic role of this compound in controlling stereochemistry.

The available research, including computational studies, does not investigate the reaction mechanisms of "this compound" itself. This compound is primarily a reagent used to introduce the (S)-4-Benzyl-2-oxooxazolidinone chiral auxiliary onto a molecule. Scientific inquiry into stereochemical control, including DFT and transition state analysis, is directed at the subsequent reactions of the resulting N-acylated oxazolidinone, where the auxiliary actively directs the stereochemical outcome of reactions such as aldol additions and alkylations. nih.govresearchgate.netchem-station.com

Consequently, there is no published data or detailed research findings concerning DFT calculations of reaction pathways, transition state energy profiles, or the prediction of diastereoselectivity directly involving "this compound" that would be necessary to populate the requested sections of the article.

Cleavage and Removal of the Chiral Auxiliary

Methods for Exocyclic Cleavage

Exocyclic cleavage refers to the scission of the bond between the nitrogen atom of the oxazolidinone ring and the exocyclic acyl carbonyl carbon. This pathway is often preferred as it releases the desired chiral product (as a carboxylic acid or its derivative) and allows for the recovery of the intact chiral auxiliary for reuse. publish.csiro.au

Hydrolytic Cleavage (e.g., Lithium Hydroperoxide)

Hydrolysis using lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂), is a mild and highly effective method for the exocyclic cleavage of N-acyloxazolidinones. publish.csiro.auacs.org This method is particularly valued because it cleanly provides the corresponding carboxylic acid while leaving the chiral auxiliary intact and recoverable. publish.csiro.auacs.org The reaction is known for its high regioselectivity, favoring attack at the more sterically hindered exocyclic carbonyl group over the endocyclic one. publish.csiro.au This contra-steric selectivity is a general feature of LiOOH and is observed even with sterically demanding substrates. publish.csiro.au The process is widely used due to its mild conditions, which help preserve the stereochemical integrity of sensitive products. publish.csiro.au

Reductive Cleavage (e.g., Lithium Borohydride)

Reductive cleavage provides a pathway to chiral primary alcohols. Lithium borohydride (B1222165) (LiBH₄) is a commonly employed reagent for this transformation. nih.govwikipedia.org It is a stronger reducing agent than sodium borohydride but generally safer to handle than lithium aluminium hydride. wikipedia.org LiBH₄ effectively reduces the exocyclic N-acyl group to the corresponding alcohol. nih.govuwindsor.ca This method is advantageous when the desired final product is an alcohol, thus avoiding additional oxidation or reduction steps. The N-acyloxazolidinone's reactivity is comparable to that of an ester, and the reduction proceeds to the alcohol stage. uwindsor.ca

Other Nucleophilic Cleavage Reagents (e.g., LiOBn, LiSBn)

Besides hydrolysis and reduction, other nucleophiles can be used to cleave the N-acyl bond, yielding different carboxylic acid derivatives. Reagents such as lithium benzyloxide (LiOBn) and lithium benzylthiolate (LiSBn) also demonstrate a strong preference for exocyclic cleavage. publish.csiro.auresearchgate.net

Lithium benzyloxide (LiOBn) cleaves the N-acyloxazolidinone to afford benzyl (B1604629) esters. publish.csiro.au This method is generally effective, although in cases with very hindered substrates, undesired cleavage of the oxazolidinone ring can occur. publish.csiro.au

Lithium benzylthiolate (LiSBn) is used to generate benzyl thioesters. publish.csiro.au This reagent shows excellent regioselectivity for exocyclic cleavage, even with hindered substrates where other reagents might fail. publish.csiro.au

These reagents expand the synthetic utility of the auxiliary, allowing for the direct formation of esters and thioesters.

| Reagent | Abbreviation | Product | Notes |

| Lithium Hydroperoxide | LiOOH | Carboxylic Acid | Mild conditions, high regioselectivity for exocyclic cleavage. publish.csiro.au |

| Lithium Borohydride | LiBH₄ | Primary Alcohol | Reductive cleavage of the acyl group. nih.govuwindsor.ca |

| Lithium Benzyloxide | LiOBn | Benzyl Ester | Effective for producing esters, can have limitations with hindered substrates. publish.csiro.au |

| Lithium Benzylthiolate | LiSBn | Benzyl Thioester | Highly regioselective, even for hindered substrates. publish.csiro.au |

Regioselectivity of Cleavage Pathways

The regioselectivity of the cleavage—whether the nucleophile attacks the exocyclic or endocyclic carbonyl group—is a crucial aspect of removing the chiral auxiliary. Different reagents exhibit distinct preferences, which can be rationalized by mechanistic principles. publish.csiro.aupublish.csiro.au

Comparison of Exocyclic vs. Endocyclic Cleavage

The key difference in regioselectivity is most starkly observed when comparing the action of lithium hydroperoxide (LiOOH) with that of lithium hydroxide (LiOH).

Exocyclic Cleavage (Preferred Pathway) : Reagents like LiOOH, LiOBn, and LiSBn selectively attack the exocyclic carbonyl group. uq.edu.auresearchgate.net This results in the formation of the desired carboxylic acid or derivative and the intact, recoverable oxazolidinone auxiliary. publish.csiro.au

Endocyclic Cleavage (Undesired Pathway) : In contrast, lithium hydroxide (LiOH) alone favors cleavage at the less sterically hindered endocyclic carbonyl group. publish.csiro.au This pathway leads to the destruction of the oxazolidinone ring and is therefore generally undesirable. publish.csiro.auresearchgate.net

This differential selectivity highlights the importance of reagent choice. While LiOH is a component in the generation of LiOOH, its direct use for hydrolysis leads to an entirely different and unproductive outcome. publish.csiro.au

| Reagent | Predominant Cleavage Pathway | Outcome |

| LiOOH | Exocyclic | Carboxylic acid + Intact auxiliary publish.csiro.au |

| LiOBn | Exocyclic | Benzyl ester + Intact auxiliary publish.csiro.au |

| LiSBn | Exocyclic | Benzyl thioester + Intact auxiliary publish.csiro.au |

| LiOH | Endocyclic | Ring-opened product (destruction of auxiliary) publish.csiro.au |

Mechanistic Rationalization for Differential Selectivity (e.g., LiOH vs. LiOOH)

The reason for the differing regioselectivities of LiOH and LiOOH has been a subject of significant study. Computational studies, specifically Density Functional Theory (DFT) calculations, have provided a convincing explanation. researchgate.netuq.edu.au

The calculations predict that for all nucleophiles (including OH⁻, OOH⁻, BnO⁻, and BnS⁻), the initial kinetic preference is to attack the less sterically hindered endocyclic carbonyl group. publish.csiro.auresearchgate.net The ultimate regiochemical outcome is not determined by the rate of formation of the initial tetrahedral intermediate, but rather by the barrier for its subsequent decomposition. uq.edu.auresearchgate.net

With LiOH : The tetrahedral intermediate formed from the attack of the hydroxide ion at the endocyclic carbonyl has a small decomposition barrier . researchgate.net Consequently, the reaction proceeds readily down this path, leading to the observed endocyclic cleavage and ring opening. publish.csiro.auresearchgate.net

In essence, while the endocyclic position is kinetically favored for initial attack by most nucleophiles, only those intermediates with a low-energy pathway for subsequent breakdown will lead to endocyclic products. researchgate.net For LiOOH, LiOBn, and LiSBn, this subsequent barrier is prohibitively high, diverting the reaction to the synthetically useful exocyclic cleavage pathway. uq.edu.auresearchgate.net

Strategies for Auxiliary Recovery and Recycling

Recovery Methodologies

The choice of recovery method is intrinsically linked to the cleavage conditions employed to remove the auxiliary from the desired chiral product. Common strategies for the recovery of (S)-4-benzyl-2-oxazolidinone include extraction and crystallization, often yielding high recovery rates.

Liquid-Liquid Extraction: Following the cleavage of the N-acyl bond, the reaction mixture typically contains the desired chiral product, the free (S)-4-benzyl-2-oxazolidinone auxiliary, and residual reagents. A standard workup procedure involves partitioning the reaction mixture between an organic solvent and an aqueous phase. The solubility of the auxiliary and the product in these phases can be manipulated by adjusting the pH of the aqueous layer. For instance, if the desired product is a carboxylic acid, it can be extracted into a basic aqueous solution as its carboxylate salt, leaving the neutral chiral auxiliary in the organic phase. Subsequent washing, drying, and concentration of the organic layer provides the crude auxiliary, which can then be further purified.

Crystallization: Recrystallization is a powerful technique for purifying the recovered (S)-4-benzyl-2-oxazolidinone. The crude auxiliary obtained after extraction is dissolved in a suitable solvent system, and the solution is cooled to induce crystallization, leaving impurities in the mother liquor. The choice of solvent is critical for achieving high recovery yields and purity. Common solvent systems for the recrystallization of (S)-4-benzyl-2-oxazolidinone include ethyl acetate/hexanes and toluene.

The following table summarizes typical recovery strategies based on the cleavage method:

| Cleavage Reagent | Typical Product | Recovery Method for (S)-4-benzyl-2-oxazolidinone | Reported Recovery Yield |

| Lithium hydroxide (LiOH) / Hydrogen peroxide (H₂O₂) | Carboxylic acid | Extraction with an organic solvent (e.g., dichloromethane (B109758), ethyl acetate) followed by crystallization. | >95% |

| Lithium aluminum hydride (LiAlH₄) | Primary alcohol | Aqueous workup and extraction with an organic solvent, followed by crystallization. | High |

| Sodium borohydride (NaBH₄) | Primary alcohol | Aqueous workup and extraction with an organic solvent, followed by crystallization. | High |

| Magnesium alkoxides (e.g., Mg(OMe)₂) | Methyl ester | Quenching with an aqueous acid, followed by extraction and crystallization. | >90% |

Purity and Performance of Recycled Auxiliary

A critical aspect of recycling a chiral auxiliary is ensuring that its purity and stereochemical integrity are maintained. The enantiomeric excess (ee) of the recycled (S)-4-benzyl-2-oxazolidinone must be high to ensure its effectiveness in subsequent asymmetric transformations. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to assess the purity and enantiomeric excess of the recovered auxiliary.

Research has shown that with proper purification techniques, such as recrystallization, (S)-4-benzyl-2-oxazolidinone can be recovered with high purity and without any loss of enantiomeric integrity. This allows for its repeated use in synthesis without compromising the stereochemical outcome of the reactions.

Polymer-Supported Auxiliaries for Enhanced Recycling

To streamline the recovery and recycling process, polymer-supported versions of Evans-type oxazolidinones have been developed. In this approach, the chiral auxiliary is covalently attached to a solid support, such as a polymer resin. This immobilization allows for the use of the auxiliary in a heterogeneous system, simplifying its separation from the reaction mixture. After the reaction and cleavage of the product from the auxiliary, the polymer-bound auxiliary can be easily recovered by simple filtration, washed, and reused in subsequent reactions. This approach minimizes the need for extensive extraction and purification steps, making it particularly attractive for automated and industrial-scale synthesis.

Advanced Applications in Complex Organic Synthesis

Role in Total Synthesis of Natural Products

The (S)-4-benzyl-2-oxazolidinone auxiliary, introduced via its carbonyl chloride, has proven to be an invaluable tool in the total synthesis of numerous natural products. Its rigid structure and the steric hindrance provided by the benzyl (B1604629) group create a well-defined chiral environment, allowing for predictable and high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.

In the intricate, multistep sequences that characterize the total synthesis of natural products, establishing the correct stereochemistry at multiple centers is a paramount challenge. The (S)-4-benzyl-2-oxooxazolidinone auxiliary is frequently employed to set key stereocenters that are then carried through the remainder of the synthesis. For instance, in the asymmetric synthesis of (S)-(-)-O-methylbharatamine, a protoberberine derivative, a related chiral o-toluamide derived from (S)-phenylalaninol, which shares the core chiral scaffold, was successfully used as a building block and chiral auxiliary. beilstein-journals.org The key step involved a stereoselective addition to an imine to create a new stereogenic center. beilstein-journals.org

The utility of this chiral auxiliary is further exemplified in the synthesis of the side chain of (–)-Lytophilippine A. In this context, the related (R)-4-benzyloxazolidin-2-one was used in an Evans alkylation to install a crucial stereogenic center. cymitquimica.com The oxazolidinone ring enforces a specific conformation that directs the approach of electrophiles, leading to the desired stereoisomer with high selectivity.

The construction of sterically congested stereocenters, particularly vicinal quaternary centers, represents a significant hurdle in organic synthesis. The predictable stereodirecting power of the (S)-4-benzyl-2-oxazolidinone auxiliary makes it a valuable tool for tackling such challenges. While direct examples involving the carbonyl chloride are not prevalent in the immediate literature, the principle of its application is clear. Once attached to a substrate, the auxiliary facilitates diastereoselective reactions such as aldol (B89426) additions and alkylations, which are fundamental for building complex molecular frameworks with precisely controlled stereochemistry.

The power of chiral auxiliaries in constructing complex stereochemical arrays is evident in the synthesis of (-)-cytoxazone. Although this synthesis employed a different strategy for forming the oxazolidin-2-one ring, it highlights the importance of this heterocyclic system in controlling stereochemistry during the formation of natural product frameworks. researchgate.net

Development of New Synthetic Methodologies

The reliability and predictability of the (S)-4-benzyl-2-oxooxazolidinone auxiliary have spurred the development of new synthetic methods that leverage its stereodirecting capabilities.

While specific examples of the integration of (S)-4-benzyl-2-oxooxazolidine-3-carbonyl chloride into cascade or tandem reactions are not readily found in a cursory review of the literature, the potential for such applications is significant. A cascade reaction, involving multiple bond-forming events in a single operation, would benefit immensely from the stereochemical control imparted by the chiral auxiliary. For a tandem sequence to be successful, high stereoselectivity is often required in the initial steps to ensure the stereochemical integrity of the final product. The robust nature of the oxazolidinone auxiliary makes it an ideal candidate for such complex transformations.

This compound is instrumental in the synthesis of a wide range of novel chiral building blocks. By temporarily installing the chiral auxiliary, chemists can perform a variety of asymmetric transformations on simple starting materials. Subsequent removal of the auxiliary reveals a new, enantiomerically enriched molecule that can be used as a building block for the synthesis of more complex targets.

This approach is particularly valuable for the synthesis of chiral carboxylic acid derivatives, α-amino acids, and polyketide fragments. The versatility of the reactions that can be controlled by the oxazolidinone auxiliary, including aldol, alkylation, and conjugate addition reactions, allows for the creation of a diverse array of chiral synthons. These building blocks are crucial for the pharmaceutical industry and for the advancement of organic synthesis.

Below is a table summarizing the types of stereoselective reactions where the (S)-4-benzyl-2-oxooxazolidinone auxiliary, introduced via the carbonyl chloride, plays a crucial role.

| Reaction Type | Substrate | Electrophile | Key Feature |

| Aldol Addition | N-Acyl oxazolidinone | Aldehyde or Ketone | Formation of β-hydroxy carbonyl compounds with two new stereocenters. |

| Alkylation | N-Acyl oxazolidinone enolate | Alkyl halide | Creation of a new stereocenter α to a carbonyl group. |

| Conjugate Addition | N-Enoyl oxazolidinone | Organocuprate | Formation of a new stereocenter β to a carbonyl group. |

| Acylation | N-Acyl oxazolidinone enolate | Acyl chloride | Synthesis of β-keto carbonyl compounds. |

Comparison with Other Chiral Auxiliaries and Complementary Approaches

Comparative Analysis with Other Oxazolidinone Derivatives

The foundational structure of Evans' oxazolidinones, a 2-oxazolidinone ring, has been subject to numerous modifications to fine-tune its steric and electronic properties. The (S)-4-Benzyl-2-oxooxazolidinone is derived from the amino acid (S)-phenylalanine. santiago-lab.comnih.gov Variations are commonly derived from other amino acids, such as valine, leading to different substituents at the 4-position.

The choice of the substituent at the C4 position is critical as it dictates the facial selectivity of reactions on the N-acyl chain. The benzyl (B1604629) group in (S)-4-benzyl-2-oxazolidinone provides a specific steric environment that effectively shields one face of the enolate derived from the N-acyl group, directing incoming electrophiles to the opposite face. wikipedia.org

Other notable oxazolidinone-based auxiliaries include:

4-Isopropyl- and 4-tert-Butyl-2-oxazolidinones: Derived from valine and tert-leucine, respectively, these offer different steric profiles compared to the benzyl derivative. The choice between them often depends on the specific substrates and reaction conditions to maximize diastereoselectivity.

Sulfur-Containing Analogues: Oxazolidine-2-thiones and thiazolidine-2-thiones have emerged as popular alternatives. mdpi.comscielo.org.mx These sulfur analogues can be more effective as chiral inductors in certain reactions, such as aldol (B89426) reactions with N-acetyl groups. scielo.org.mx Furthermore, their removal after the key stereoselective transformation can often be accomplished under milder conditions than their oxygen-containing counterparts. mdpi.com

Fluorous-Supported Oxazolidinones: To simplify purification and recovery of the auxiliary, derivatives with perfluoroalkyl chains have been developed. nih.gov This allows for purification using fluorous solid-phase extraction, which can be advantageous in large-scale synthesis. nih.gov

Table 1: Comparison of Selected Oxazolidinone-Based Chiral Auxiliaries

| Auxiliary Derivative | Parent Amino Acid | Key Feature | Primary Application Area |

|---|---|---|---|

| (S)-4-Benzyl-2-oxooxazolidinone | (S)-Phenylalanine | Bulky benzyl group for high facial shielding. | Asymmetric alkylations, aldol reactions, Diels-Alder reactions. wikipedia.org |

| (S)-4-Isopropyl-2-oxooxazolidinone | (S)-Valine | Different steric profile from benzyl derivative. | Asymmetric alkylations, aldol reactions. santiago-lab.com |

| Oxazolidine-2-thiones | Various | Sulfur atom enhances reactivity/selectivity in some cases; easier removal. mdpi.comscielo.org.mx | Acetate aldol reactions, Michael additions. scielo.org.mx |

| Fluorous-Supported Oxazolidinones | Various | Fluorous tag for simplified purification. nih.gov | Large-scale synthesis where auxiliary recovery is crucial. nih.gov |

Advantages and Disadvantages Relative to Other Chiral Auxiliaries

While Evans' oxazolidinones are powerful tools, other classes of chiral auxiliaries offer distinct advantages in specific contexts. The choice of auxiliary is a critical strategic decision in synthesis design.

Camphorsultam: Often called Oppolzer's sultam, this auxiliary is derived from camphor, a readily available chiral starting material. wikipedia.org

Advantages: Its rigid bicyclic structure provides excellent stereocontrol, often yielding very high diastereoselectivity in reactions like Michael additions and Claisen rearrangements. wikipedia.orgwikipedia.org It has been shown to be superior to oxazolidinones in certain instances of asymmetric induction. wikipedia.org

Disadvantages: The derivatives can sometimes be highly crystalline, which can be an advantage for purification but may also lead to solubility issues.

Pseudoephedrine: This amino alcohol can be used to form chiral amides that undergo highly diastereoselective α-alkylation. wikipedia.org

Advantages: Both enantiomers are commercially available, and the auxiliary is readily cleaved to yield enantiomerically enriched carboxylic acids, ketones, or alcohols. harvard.edu The method is highly reliable for the alkylation of primary and even some secondary halides. wikipedia.org

Disadvantages: The purchase and use of pseudoephedrine are heavily regulated in many countries due to its use in the illicit manufacture of methamphetamine, complicating its accessibility for research and industry. harvard.edunih.gov As an alternative, pseudoephenamine has been introduced, which is not subject to the same restrictions and can offer superior performance, particularly in the formation of quaternary stereocenters. harvard.edunih.gov

BINOL-Derived Auxiliaries: 1,1'-Bi-2-naphthol (BINOL) is a C2-symmetric molecule with axial chirality.

Advantages: It has been used to create chiral auxiliaries for various transformations, including the alkylation of glycine derivatives to produce uncommon amino acids. wikipedia.org

Disadvantages: The synthesis of BINOL-based auxiliaries can be more complex, and they may not offer the same broad applicability and predictability as Evans' oxazolidinones for common transformations like aldol reactions. Diastereomeric excesses can be moderate in some applications. wikipedia.org

Table 2: Comparative Overview of Major Chiral Auxiliary Classes

| Chiral Auxiliary | Strengths | Weaknesses |

|---|---|---|

| Oxazolidinones (Evans') | Highly predictable stereocontrol for aldol, alkylation, and cycloaddition reactions; well-studied and reliable. wikipedia.org | Cleavage conditions can sometimes be harsh; less effective for certain transformations compared to specialized auxiliaries. |

| Camphorsultam (Oppolzer's) | Rigid structure leads to excellent stereoselectivity; effective in Michael additions and Claisen rearrangements. wikipedia.orgwikipedia.org | Potential for poor solubility of derivatives. |

| Pseudoephedrine/Pseudoephenamine | Excellent for α-alkylation of amides; pseudoephenamine offers high crystallinity and is unrestricted. harvard.edunih.gov | Pseudoephedrine is highly regulated; primarily used for alkylation reactions. harvard.edu |

| BINOL-Derived Auxiliaries | Effective for specific applications like asymmetric synthesis of uncommon amino acids. wikipedia.org | Can be less generally applicable; stereoselectivity may not be as high as other auxiliaries in all cases. wikipedia.org |

Synergistic Applications with Catalytic Asymmetric Methods

The use of stoichiometric chiral auxiliaries is sometimes viewed as inefficient due to the need to append and remove the auxiliary, adding steps to a synthesis. wikipedia.org An increasingly powerful strategy involves combining the reliability of substrate control (via auxiliaries) with the efficiency of catalytic asymmetric methods.

This synergy can manifest in several ways:

Catalyst-Controlled Diastereoselection: A chiral catalyst can be used to control the outcome of a reaction on a substrate already bearing a chiral auxiliary. This can be used to either reinforce the directing effect of the auxiliary (matched case) or to override it to produce the opposite diastereomer (mismatched case).

Auxiliary as a Ligand Precursor: In some cases, the chiral auxiliary can be part of a substrate that, upon coordination to a metal center, helps to form the catalytically active chiral environment.

Catalytic Auxiliary Installation: An innovative approach involves using a catalytic amount of a chiral catalyst to install a chiral auxiliary onto a substrate. nih.gov This enantiomerically enriched product can then undergo further diastereoselective transformations, effectively combining the atom economy of catalysis with the broad applicability of an auxiliary. nih.gov For example, a palladium-catalyzed carboetherification has been used to generate alkene-bound oxazolidines that then direct diastereoselective epoxidations and cyclopropanations. nih.gov

Bifunctional Catalysis: Chiral catalysts that possess multiple functionalities, such as both a Lewis acid and a Lewis base site, can activate both the nucleophile and the electrophile in a reaction. This has been applied to the conjugate addition of thiols to α,β-unsaturated N-acylated oxazolidin-2-ones, where a chiral thiourea-cinchona alkaloid catalyst provides high enantioselectivity. nih.gov

Future Directions and Innovations in Chiral Auxiliary Design

While catalytic methods are often the ideal, the robustness, reliability, and predictability of chiral auxiliaries ensure their continued relevance. wikipedia.orgresearchgate.net Future developments are aimed at overcoming their primary drawbacks, namely the stoichiometric waste and the need for additional synthetic steps.

Key areas of innovation include:

Traceless or "Vanishing" Auxiliaries: The development of auxiliaries that can be removed under very mild conditions or that fragment into simple, volatile byproducts would represent a significant advance.

Improved Recyclability: While many auxiliaries are recoverable, improving the efficiency and ease of this recovery is crucial for large-scale applications. The use of supported auxiliaries (e.g., polymer-bound or fluorous-tagged) is a step in this direction. nih.gov

Computational Design: Advances in computational chemistry are enabling the in silico design and evaluation of new chiral auxiliaries. chiralpedia.com This can accelerate the development of auxiliaries tailored for specific, challenging transformations by predicting their conformational preferences and the transition states of their reactions.

Integration with Biocatalysis: Combining the substrate-directing power of auxiliaries with the exquisite selectivity of enzymes offers a powerful approach for complex molecule synthesis.

The field of chiral auxiliary design continues to evolve, driven by the persistent need for efficient, predictable, and scalable methods to access enantiomerically pure compounds for the pharmaceutical, agrochemical, and materials science industries. chiralpedia.com

Q & A

Basic Questions

Q. What are the recommended storage and handling protocols for (S)-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride to ensure stability?

- Methodological Answer :

- Storage : Store in a tightly sealed container under anhydrous conditions (e.g., argon or nitrogen atmosphere) at 2–8°C. Use desiccants (e.g., molecular sieves) to prevent moisture ingress. Avoid prolonged exposure to light .

- Handling : Work in a fume hood with adequate ventilation. Use chemically resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid contact with water or alcohols, as hydrolysis can generate corrosive byproducts (e.g., HCl) .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR Spectroscopy : Collect 1H and 13C NMR spectra in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6). Key signals include:

- Carbonyl group (C=O) : ~170–175 ppm in 13C NMR.

- Oxazolidinone ring protons : Distinct splitting patterns in 1H NMR due to stereochemistry.

- IR Spectroscopy : Confirm the presence of carbonyl stretches (C=O at ~1750–1820 cm⁻¹) and acyl chloride C-Cl vibrations (~600–800 cm⁻¹).

- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+).

Q. How can researchers safely purify this compound after synthesis?

- Methodological Answer :

- Perform distillation under reduced pressure (≤1 mmHg) to avoid thermal decomposition. Alternatively, use column chromatography with anhydrous silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures). Monitor purity via TLC (visualized under UV or iodine vapor) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the stereoselective reactivity of this compound in asymmetric catalysis?

- Methodological Answer :

- Chiral Environment : Use chiral auxiliaries or catalysts (e.g., Evans’ oxazaborolidines) to enhance enantioselectivity.

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures and monitor product ratios via chiral HPLC or polarimetry.

- Mechanistic Probes : Conduct deuterium-labeling experiments or DFT calculations to elucidate transition-state geometries.

Q. How can contradictory literature data on the hydrolysis kinetics of this compound be resolved?

- Methodological Answer :

- Variable Analysis : Control humidity levels (use Karl Fischer titration to quantify trace water in solvents) and pH. Compare rates in aprotic (e.g., THF) vs. protic (e.g., MeOH/H2O) media.

- Spectroscopic Monitoring : Use in-situ IR or 19F NMR (if fluorinated analogs are synthesized) to track hydrolysis intermediates .

- Replicate Conditions : Ensure consistent reagent purity (e.g., via GC-MS) and storage history (e.g., desiccant use).

Q. What strategies mitigate side reactions (e.g., dimerization) during peptide coupling using this compound?

- Methodological Answer :

- Temperature Control : Conduct reactions at 0–4°C to suppress exothermic side pathways.

- Additive Screening : Introduce scavengers (e.g., Hünig’s base) to neutralize HCl byproducts.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCM) with low nucleophilicity to minimize competing reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Verification : Recrystallize the compound from anhydrous toluene/hexane and compare DSC melting profiles.

- Instrument Calibration : Validate NMR and IR instruments using certified standards (e.g., acetophenone for IR).

- Stereochemical Confirmation : Perform X-ray crystallography or NOESY experiments to confirm the S-configuration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.